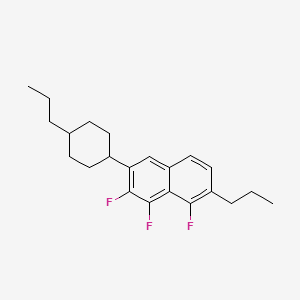
N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide: is an organic compound with the molecular formula C13H19NO5. It is a derivative of benzamide, characterized by the presence of methoxy and methoxymethoxy groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methoxybenzaldehyde.
Methoxymethoxylation: The benzene derivative undergoes methoxymethoxylation to introduce the methoxymethoxy group at the 2-position.
N-Methylation: The intermediate product is then subjected to N-methylation to introduce the N-methyl group.
Amidation: Finally, the compound undergoes amidation to form the benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: The compound can also be reduced under suitable conditions to yield reduced derivatives.
Substitution: Substitution reactions can occur at the methoxy or methoxymethoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity.
Comparación Con Compuestos Similares
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide: This compound has an additional methyl group at the 6-position.
N,4-dimethoxy-2-(methoxymethoxy)-N-ethylbenzamide: This compound has an ethyl group instead of a methyl group.
Uniqueness: N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
923017-17-8 |
|---|---|
Fórmula molecular |
C12H17NO5 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N,4-dimethoxy-2-(methoxymethoxy)-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO5/c1-13(17-4)12(14)10-6-5-9(16-3)7-11(10)18-8-15-2/h5-7H,8H2,1-4H3 |
Clave InChI |
GYIXPQKLRICKHM-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=C(C=C(C=C1)OC)OCOC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)



![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)

![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)

![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)


